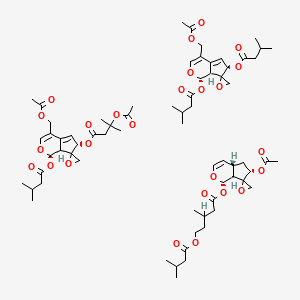
Acetiaminum
説明
Acetiaminum, also known as N-acetyl-L-methionine, is a derivative of the amino acid methionine. It has gained attention in recent years due to its potential applications in scientific research. Acetiaminum is a white crystalline powder that is soluble in water and alcohol. It is known to have antioxidant properties and has been studied for its potential role in various biological processes.
科学的研究の応用
Hepatotoxicity and Regulatory Challenges
Acetaminophen (APAP) is widely used for pain and fever treatment. However, it can cause dose-related hepatocellular necrosis. This hepatotoxicity is responsible for numerous adverse health outcomes, including deaths, emergency room visits, and hospitalizations annually in the United States. The review by Lee (2017) addresses the history, pathogenesis, and clinical challenges of APAP, along with its current regulatory status, proposing a new solution to this longstanding problem (Lee, 2017).
Biodegradation in Environmental Settings
The environmental impact of Acetaminophen (ACE) is a growing concern. Yang, Chen, and Chang (2020) studied ACE biodegradation in mangrove sediments under various conditions. They identified significant microbial communities involved in this process and the impact of different electron acceptors on ACE degradation, providing insights into environmental management strategies for ACE pollution (Yang, Chen, & Chang, 2020).
Safety in Vulnerable Populations
The safety of acetaminophen in nursing home residents was assessed by Girard et al. (2019), exploring the risks of mortality and cardiovascular events. This study contributes to understanding the implications of acetaminophen use in older adults, an increasingly significant demographic (Girard et al., 2019).
Impact on Free Radical Oxidation
Furka et al. (2017) investigated the effect of acetaminophen on free radical oxidation indices in rats with type 2 diabetes mellitus. Their findings reveal the complex interplay between acetaminophen administration and oxidative stress in diabetic conditions, which is crucial for understanding its therapeutic and adverse effects in metabolic disorders (Furka, Ivanusa, Mykhalkiv, & Klishch, 2017).
Influence on Hormonal Homeostasis
Cohen et al. (2018) highlighted the distinctive pattern of depletion of sulfated sex hormones with the use of acetaminophen. This study raises concerns about the impact of acetaminophen on hormonal balance and provides new perspectives on its mechanism of action in pain management (Cohen et al., 2018).
Developmental Exposure and Neurobehavioral Outcomes
Philippot et al. (2017) explored the neurobehavioral effects of developmental exposure to acetaminophen in mice. This research is critical for understanding the potential long-term impacts of acetaminophen exposure during critical periods of brain development (Philippot, Gordh, Fredriksson, & Viberg, 2017).
Potential as a Biochemical Marker
Pannala et al. (2019) conducted a study on identifying biofluid metabolite changes as markers of acetaminophen-induced liver toxicity in rats. Their work helps to understand the metabolic alterations caused by acetaminophen and may aid in the early detection of liver injury (Pannala, Vinnakota, Rawls, Estes, O’Brien, Printz, Papin, Reifman, Shiota, Young, & Wallqvist, 2019).
Intrauterine Exposure and Developmental Risks
Liew and Ernst (2021) reviewed epidemiological evidence on the risks associated with intrauterine exposure to acetaminophen and its effects on asthma, neurodevelopment disorders, and reproductive health in childhood. Their findings highlight the importance of understanding the potential developmental impacts of acetaminophen use during pregnancy (Liew & Ernst, 2021).
Cancer Risk Assessment
Weinstein et al. (2021) assessed the epidemiologic literature on the association between acetaminophen exposure and cancer risk. This systematic analysis contributes to the ongoing debate about acetaminophen's carcinogenic potential (Weinstein, Parikh-Das, Salonga, Schuemie, Ryan, Atillasoy, Hermanowski‐Vosatka, Eichenbaum, & Berlin, 2021).
Electrochemical Detection and Sensor Applications
Karikalan et al. (2016) explored the electrochemical properties of acetaminophen on screen printed carbon electrodes, aiming for high-performance sensor applications. This study has significant implications for the detection of acetaminophen in biological samples and pharmaceutical formulations (Karikalan, Karthik, Chen, Velmurugan, & Karuppiah, 2016).
特性
IUPAC Name |
[(Z)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPQAHMLLFSFR-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C)\SC(=O)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043380 | |
| Record name | Acetiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetiamine | |
CAS RN |
299-89-8 | |
| Record name | Acetiamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIJ2OU269U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















